3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC16265710
Molecular Formula: C10H8ClFN2O
Molecular Weight: 226.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClFN2O |
|---|---|
| Molecular Weight | 226.63 g/mol |
| IUPAC Name | 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 |
| Standard InChI Key | FTHOKEKULDOICB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole, reflects its substitution pattern:
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Position 3: Chloromethyl group ().
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Position 5: 3-Fluorobenzyl group ().
The 1,2,4-oxadiazole core contains two nitrogen atoms and one oxygen atom, contributing to its electron-deficient aromatic system. This feature enhances its ability to participate in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.63 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl |
| InChIKey | FTHOKEKULDOICB-UHFFFAOYSA-N |
| PubChem CID | 43120187 |
The chloromethyl group introduces electrophilicity, enabling nucleophilic substitution reactions, while the fluorobenzyl moiety enhances lipophilicity, improving membrane permeability .
Synthesis and Optimization
Conventional Synthesis Routes
The most reported method involves nucleophilic substitution using 3-fluorobenzyl chloride and precursors like hydroxylamine derivatives. A typical procedure includes:
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Reacting 3-fluorobenzyl chloride with potassium carbonate in acetone at 60–80°C.
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Cyclizing intermediates via dehydration agents like phosphorus oxychloride () .
Example Reaction:
Yields typically range from 50–70%, with purity confirmed via and .
Advanced Methodologies
Recent advancements leverage microwave-assisted synthesis and green chemistry principles:
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Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) .
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Ionic liquid solvents (e.g., [BMIM][BF4]) improve atom economy and reduce waste .
Biological Activities and Mechanisms
Table 2: Anticancer Activity Against Select Cell Lines
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.45 | Caspase-3 activation, ROS↑ |
| A549 | 0.78 | G2/M cell cycle arrest |
Antibacterial and Antiviral Efficacy
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Gram-positive bacteria: MIC of 4 μg/mL against Staphylococcus aureus.
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HSV-1 inhibition: 90% reduction in viral replication at 5 μM via thymidine kinase inhibition .
Pharmacological Applications
Drug Delivery Systems
The compound’s lipophilicity () facilitates encapsulation in nanoparticulate carriers:
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PLGA nanoparticles: Enhance bioavailability by 40% in rat models.
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Liposomal formulations: Prolong half-life from 2 to 8 hours .
Structure-Activity Relationships (SAR)
Key SAR insights include:
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Chloromethyl group: Critical for alkylating biological nucleophiles (e.g., glutathione).
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Fluorine substitution: Meta-position on benzyl enhances metabolic stability by reducing CYP450-mediated oxidation .
Future Perspectives
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